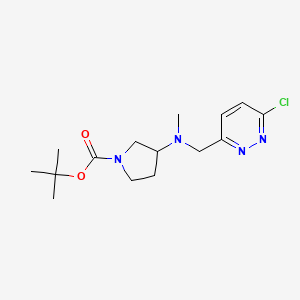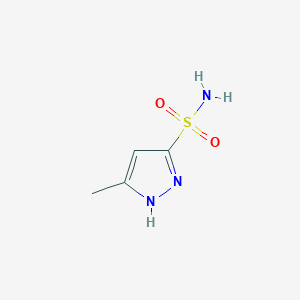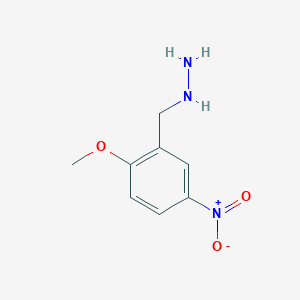![molecular formula C7H12N2O B13599191 2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)
2-Azaspiro[3.3]heptane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaspiro[33]heptane-2-carboxamide is a synthetic compound characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.3]heptane-2-carboxamide typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method includes the cyclization of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For instance, the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions can yield the desired spirocyclic amide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azaspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the spirocyclic amide, which can be further utilized in synthetic and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2-Azaspiro[3
Chemistry: As a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug discovery programs, particularly as a scaffold for designing novel therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of fine chemicals
Wirkmechanismus
The mechanism by which 2-Azaspiro[3.3]heptane-2-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-1-azaspiro[3.3]heptane: Similar in structure but contains an oxygen atom within the ring.
2-Azaspiro[3.3]heptane-6-carboxylic acid: An analogue with a carboxylic acid functional group instead of an amide.
6-Amino-2-azaspiro[3.3]heptane:
Uniqueness
2-Azaspiro[3.3]heptane-2-carboxamide stands out due to its amide functional group, which provides unique chemical reactivity and potential for hydrogen bonding. This makes it a valuable scaffold in medicinal chemistry for the design of bioactive molecules .
Eigenschaften
Molekularformel |
C7H12N2O |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-azaspiro[3.3]heptane-2-carboxamide |
InChI |
InChI=1S/C7H12N2O/c8-6(10)9-4-7(5-9)2-1-3-7/h1-5H2,(H2,8,10) |
InChI-Schlüssel |
WGZGLUBIBQZDBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CN(C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
aminehydrochloride](/img/structure/B13599133.png)
![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)


![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)


![(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13599205.png)
![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)
